Cas no 832674-68-7 (2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile)

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile 化学的及び物理的性質
名前と識別子
-
- (2-Bromo-4-formyl-6-methoxy-phenoxy)-acetonitrile
- 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile
- EN300-227985
- CS-0302570
- AKOS000291240
- (2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile
- 832674-68-7
- STK348834
- BBL039505
-
- MDL: MFCD02256522
- インチ: InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3
- InChIKey: WMSPWMLKCXJJRY-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC(=C1OCC#N)Br)C=O
計算された属性
- せいみつぶんしりょう: 268.96876Da
- どういたいしつりょう: 268.96876Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB498070-250 mg |
(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 250MG |
€198.50 | 2022-03-24 | ||
abcr | AB498070-1 g |
(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 1g |
€309.00 | 2022-03-24 | ||
Enamine | EN300-227985-0.25g |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 95% | 0.25g |
$513.0 | 2024-06-20 | |
Enamine | EN300-227985-1g |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 1g |
$557.0 | 2023-09-15 | ||
Enamine | EN300-227985-10g |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 10g |
$2393.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373240-500mg |
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 97% | 500mg |
¥17609.00 | 2024-07-28 | |
Crysdot LLC | CD12027130-5g |
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 97% | 5g |
$480 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373240-100mg |
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 97% | 100mg |
¥14976.00 | 2024-07-28 | |
Crysdot LLC | CD12027130-10g |
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 97% | 10g |
$807 | 2024-07-24 | |
Enamine | EN300-227985-0.05g |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |
832674-68-7 | 95% | 0.05g |
$468.0 | 2024-06-20 |
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile 関連文献
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
2. Back matter
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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6. Book reviews
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrileに関する追加情報
Introduction to 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile (CAS No. 832674-68-7)
2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile, identified by its CAS number 832674-68-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable intermediate in the synthesis of various biologically active substances. The presence of both bromo and formyl functional groups, along with a methoxy substituent, contributes to its versatile reactivity and potential applications in medicinal chemistry.
The molecular structure of 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile consists of a phenolic backbone modified with these functional groups. The bromo atom at the 2-position enhances electrophilic aromatic substitution reactions, while the formyl group at the 4-position allows for further derivatization through condensation or reduction reactions. The methoxy group at the 6-position provides electron-donating properties, influencing the overall reactivity and electronic distribution of the molecule. These structural features make it an attractive candidate for designing novel compounds with potential therapeutic effects.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules containing similar structural motifs. The combination of bromo, formyl, and methoxy groups has been observed in several bioactive compounds that exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, studies have shown that derivatives of this class can interact with specific biological targets, modulating pathways involved in disease progression. The acetonitrile moiety in the compound also suggests potential for further functionalization, allowing chemists to tailor the molecule for specific applications.
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination of a methoxymethylphenol derivative followed by formylation and subsequent conversion to the acetonitrile derivative. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones. The efficiency of these synthetic pathways is crucial for large-scale production and industrial applications.
The compound's relevance extends beyond academic research into practical pharmaceutical applications. Its structural features make it a valuable building block for drug discovery programs aimed at developing new treatments for various diseases. For example, researchers have investigated its potential as a precursor for synthesizing kinase inhibitors, which are important in targeted cancer therapies. Additionally, its ability to undergo selective modifications allows for the creation of libraries of compounds that can be screened for biological activity using high-throughput screening methods.
The latest advancements in computational chemistry have further enhanced the utility of 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict binding affinities and optimize lead structures. These computational tools are particularly useful in virtual screening processes, where large datasets of compounds can be rapidly evaluated for their potential efficacy and selectivity. Such approaches have significantly accelerated the drug discovery pipeline in recent years.
In conclusion, 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile (CAS No. 832674-68-7) represents a promising compound in chemical biology and pharmaceutical research. Its unique structural attributes offer numerous opportunities for synthetic manipulation and biological exploration. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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